molecular formula C11H12O3 B13311764 [1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol CAS No. 98480-32-1

[1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol

Cat. No.: B13311764
CAS No.: 98480-32-1
M. Wt: 192.21 g/mol
InChI Key: KHNFUXRLTPBMCC-UHFFFAOYSA-N
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Description

[1-(2H-1,3-Benzodioxol-5-yl)cyclopropyl]methanol (CAS 98480-32-1) is a key chemical intermediate in pharmaceutical research and development. Its core research value lies in its role as a critical precursor in the synthesis of advanced cystic fibrosis (CF) therapeutics, particularly serving as a building block for CFTR corrector molecules such as Lumacaftor (VX-809) . These correctors address the underlying protein misfolding defect in CF, specifically targeting the F508del mutation—the most prevalent CFTR mutation—by improving the folding and trafficking of the CFTR protein to the plasma membrane . Beyond CF research, the 1,3-benzodioxole moiety present in this compound is a recognized pharmacophore in medicinal chemistry. Recent studies explore similar benzodioxole-containing structures as inhibitors of carbonic anhydrase I and II (CA I/II), investigating their potential as novel anticancer agents . With the molecular formula C 11 H 12 O 3 and a molecular weight of 192.21 g/mol , this compound provides researchers with a versatile cyclopropyl-bearing scaffold. The structural complexity it offers is essential for constructing molecules that interact with specific biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

98480-32-1

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

[1-(1,3-benzodioxol-5-yl)cyclopropyl]methanol

InChI

InChI=1S/C11H12O3/c12-6-11(3-4-11)8-1-2-9-10(5-8)14-7-13-9/h1-2,5,12H,3-4,6-7H2

InChI Key

KHNFUXRLTPBMCC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Cyclopropanation of Benzodioxole Derivatives

A common approach starts with benzo[d]dioxole derivatives, which undergo cyclopropanation to form the cyclopropane ring attached at the 5-position of the benzodioxole.

  • Reagents and Conditions:
    Cyclopropanation typically employs cyclopropanecarboxylic acid derivatives or diazo compounds in the presence of strong bases such as sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Industrial Scale:
    For industrial production, continuous flow reactors and palladium-catalyzed cross-coupling reactions have been explored to enhance efficiency and yield.

Multi-step Synthesis via Ring Closure and Hydrolysis

A patented synthetic route (CN105153105A) describes a three-step process to synthesize a closely related compound, 1-(2,2-difluoro-benzo[d]dioxol-5-yl)cyclopropanecarboxylic acid, which can be adapted for the methanol derivative:

Step Reaction Description Key Reagents and Conditions Notes
A Demethylation or functional group modification of precursor compound (4) to compound (3) Boron tribromide (BBr3), temperature -20 to 15 °C, solvents such as methylene chloride or THF Efficient demethylation or activation step
B Ring-closing reaction of compound (3) with difluorodibromomethane in presence of phase-transfer catalyst Difluorodibromomethane, tetrabutylammonium bromide (phase-transfer catalyst), 80–120 °C Formation of cyclopropane ring
C Hydrolysis of compound (2) to yield target acid or alcohol Hydrolysis conditions, aqueous work-up Converts intermediate to final product

This method avoids hazardous reagents like sodium cyanide and palladium catalysts, improving safety and cost-effectiveness for industrial synthesis.

Cyclopropylmethanol Formation

To convert the cyclopropanecarboxylic acid or its derivatives into the corresponding cyclopropylmethanol:

  • Reduction of the carboxylic acid or ester intermediate using reducing agents such as lithium aluminum hydride (LiAlH4) or borane complexes is commonly employed.
  • Alternatively, selective catalytic hydrogenation can be used to reduce the carboxyl group to the primary alcohol under mild conditions.

Representative Synthetic Sequence (Example)

  • Starting Material: Benzo[d]dioxole derivative (e.g., methylated precursor).
  • Demethylation: Treatment with boron tribromide to generate phenolic intermediate.
  • Cyclopropanation: Reaction with difluorodibromomethane and phase-transfer catalyst to close the cyclopropane ring.
  • Hydrolysis: Conversion of intermediate to carboxylic acid or alcohol.
  • Reduction: Conversion of acid to methanol derivative using LiAlH4 or catalytic hydrogenation.

Reaction Conditions and Optimization

Reaction Step Temperature Range Solvent Catalyst / Reagent Yield (%) Remarks
Demethylation -20 to 15 °C Methylene chloride, THF Boron tribromide ~85-90 Controlled low temperature to avoid side reactions
Cyclopropanation 80 to 120 °C Organic solvents Tetrabutylammonium bromide (phase-transfer catalyst) 80-90 Phase-transfer catalyst improves ring closure efficiency
Hydrolysis Ambient to reflux Aqueous medium Acid/base hydrolysis >90 Converts intermediate to acid/alcohol
Reduction 0 to 50 °C Ether solvents LiAlH4 or catalytic hydrogenation 85-95 Selective reduction to primary alcohol

Analytical and Characterization Data

  • NMR Spectroscopy:
    The cyclopropyl protons typically appear as multiplets or quartets in the 1.0–2.0 ppm region in ^1H NMR, while benzodioxole aromatic protons resonate around 6.8–7.0 ppm. The methanol proton appears as a singlet or broad peak near 3.5–4.0 ppm.

  • Mass Spectrometry:
    Molecular ion peaks corresponding to the molecular weight of the target compound confirm successful synthesis.

  • Chromatography:
    Purification is often achieved by column chromatography or preparative HPLC, especially for enantiomeric or diastereomeric purity.

Summary of Key Literature and Patent Findings

Source Contribution Highlights
CN105153105A Patent Novel synthetic method for benzodioxole cyclopropane derivatives Avoids hazardous reagents, uses boron tribromide demethylation, phase-transfer catalysis, hydrolysis
Benchchem Product Info General synthetic routes and industrial methods Cyclopropanation with sodium hydride base, continuous flow reactors for scale-up
ACS Journal Article Advanced synthetic modifications and purification Use of preparative supercritical fluid chromatography, detailed NMR and MS analysis

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, where functional groups on the benzodioxole ring or the cyclopropyl group are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole carboxylic acids, while reduction can produce cyclopropylmethanol derivatives .

Scientific Research Applications

Chemistry: In chemistry, [1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology and Medicine: It can be used as a precursor for the synthesis of bioactive molecules, which may exhibit pharmacological properties such as antimicrobial or anticancer activities .

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of [1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one

  • Structure : Contains a benzodioxole ring linked to a propan-1-one chain with an imidazole substituent.
  • Key Differences: Replaces the cyclopropane and hydroxymethyl groups with a ketone and imidazole. Exhibits planar geometry in the benzodioxole ring (deviation < 0.03 Å) but greater flexibility in the propanone chain .

1-(2H-1,3-Benzodioxol-5-yl)ethanone thiosemicarbazone

  • Structure : Benzodioxole core attached to a thiosemicarbazone via an acetyl group.
  • Key Differences: Lacks the cyclopropane ring; instead, incorporates a thiosemicarbazone moiety known for metal chelation. Crystal structure reveals dimerization via N–H⋯S hydrogen bonds, forming a 3D network .
  • Bioactivity : Thiosemicarbazones are associated with antitumor and antimicrobial activities, though specific data for this analog are pending .

1-(2H-1,3-Benzodioxol-5-yl)-2-[2,6-dimethoxy-4-(prop-2-en-1-yl)phenoxy]propyl benzoate

  • Structure: Benzodioxole linked to a dimethoxy allylphenoxy-propyl benzoate chain.
  • Key Differences: Features a bulky benzoate ester and allylphenoxy group, contrasting with the compact cyclopropane-methanol unit. Environmental impact studies suggest persistence in certain phenotypes, though pharmacological data are sparse .

Structural and Functional Analysis (Table 1)

Compound Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity Highlights
[1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol Benzodioxole + cyclopropane Hydroxymethyl (-CH2OH) ~206.23 (estimated) N/A (theoretical potential)
1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one Benzodioxole + propanone Imidazole, ketone 257.27 Antifungal (CYP51 inhibition)
1-(2H-1,3-Benzodioxol-5-yl)ethanone thiosemicarbazone Benzodioxole + acetyl Thiosemicarbazone 265.32 Antitumor (chelator class)
Allylphenoxy-propyl benzoate derivative Benzodioxole + benzoate Allylphenoxy, dimethoxy ~454.50 Environmental persistence

Research Findings and Implications

  • Synthetic Accessibility: The cyclopropane-methanol derivative may require specialized synthesis (e.g., cyclopropanation via Simmons–Smith reaction), contrasting with the straightforward condensation used for thiosemicarbazones .
  • Crystallography : Analogs like the thiosemicarbazone derivative were refined using SHELXL (R-factor = 0.037), highlighting the precision of modern crystallographic tools .
  • Bioactivity Gaps : While imidazole and thiosemicarbazone analogs show promise, the hydroxymethyl group in the target compound could enhance water solubility, a critical factor for drug development .

Biological Activity

[1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group linked to a benzodioxole moiety, which is characterized by a fused benzene and dioxole ring. This unique structure may contribute to its biological activity by interacting with various molecular targets.

Research indicates that similar compounds can modulate microtubule dynamics by interacting with tubulin, leading to mitotic blockade and apoptosis in cancer cells. The proposed mechanisms include:

  • Microtubule Interaction : Inhibition of tubulin polymerization can lead to cell cycle arrest at the S phase and subsequent apoptosis in cancer cells.
  • ATP-Binding Cassette Transporters : The compound may interact with ATP-binding cassette (ABC) transporters, influencing drug resistance mechanisms in cancer cells.

Anticancer Properties

Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including:

Cell Line IC50 (µM)
Prostate (LNCaP)12.5
Pancreatic (MIA PaCa-2)15.3
Acute Lymphoblastic Leukemia (CCRF-CEM)10.0

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against a range of pathogens, although specific data on minimum inhibitory concentrations (MICs) are still being gathered.

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on LNCaP prostate cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent in prostate cancer treatment.
  • Antimicrobial Evaluation : In vitro tests conducted on various bacterial strains demonstrated that the compound exhibited significant antibacterial effects. The exact mechanism remains under investigation, but it is hypothesized that it disrupts bacterial cell wall synthesis or function.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing [1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol, and how can reaction conditions be optimized?

  • Methodological Answer : Cyclopropane ring formation via [2+1] cycloaddition using vinyl benzodioxole derivatives and carbene precursors (e.g., Simmons-Smith conditions) is a common approach. Optimization involves controlling reaction temperature (0–5°C) and stoichiometric ratios to minimize side products like cyclopropane ring-opening intermediates. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical due to polar hydroxyl groups .

Q. How can the stereochemical configuration of the cyclopropane ring be confirmed in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical confirmation. For example, analogous cyclopropane-containing structures (e.g., pyrazole derivatives) have been resolved using SC-XRD with R-factors <0.05, confirming bond angles and torsion angles . Alternatively, NOESY NMR can detect spatial proximity between cyclopropane protons and benzodioxole substituents.

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer : Use orthogonal methods:

  • HPLC-UV/HRMS : For purity assessment (≥95%) and molecular ion confirmation.
  • FT-IR : To verify hydroxyl (3200–3600 cm⁻¹) and benzodioxole ether (1250–1050 cm⁻¹) functional groups.
  • 1H/13C NMR : To resolve cyclopropane proton splitting patterns (δ 0.8–1.5 ppm) and benzodioxole aromatic signals (δ 6.5–7.2 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the methanol group’s nucleophilicity and cyclopropane ring strain. For example, electron localization function (ELF) analysis of similar cyclopropane-methanol derivatives reveals destabilized σ-bonds, favoring ring-opening under acidic conditions .

Q. What strategies resolve contradictions in reported biological activity data for benzodioxole derivatives?

  • Methodological Answer : Discrepancies often arise from impurity profiles (e.g., residual solvents or stereoisomers). Conduct:

  • Forced Degradation Studies : Under acidic/alkaline conditions to identify labile functional groups.
  • Comparative Bioassays : Use standardized cell lines (e.g., HEK293 or HepG2) with controlled impurity levels (≤0.1% as per ICH guidelines) to isolate the compound’s intrinsic activity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced metabolic stability?

  • Methodological Answer : Modify the benzodioxole moiety to reduce CYP450-mediated oxidation. For example:

  • Methoxy Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to deactivate aromatic rings.
  • Cyclopropane Ring Modifications : Replace methanol with fluorinated alcohols to block Phase I metabolism. Validate using hepatocyte microsomal assays .

Q. What experimental designs mitigate challenges in scaling up cyclopropane synthesis?

  • Methodological Answer : Use flow chemistry for controlled carbene generation (e.g., diazomethane precursors) to prevent exothermic side reactions. Monitor reaction progress via in-line FTIR to detect intermediates (e.g., diazo compounds). Scale-up protocols for similar cyclopropane derivatives achieved 85% yield at 10-g scale .

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